Furo[3,4-C]pyridine
Overview
Description
Furo[3,4-C]pyridine is a heterocyclic compound that consists of a fused furan and pyridine ringThe presence of both oxygen and nitrogen atoms in the ring system imparts unique electronic properties, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the notable methods for synthesizing furo[3,4-C]pyridine involves a four-step cascade reaction. This process includes C-H activation, Lossen rearrangement, annulation, and lactonization. The reaction typically starts with acrylamides and 4-hydroxy-2-alkynoates as substrates, and it is catalyzed by rhodium. This method is advantageous due to its good functional group tolerance, room temperature conditions, and air compatibility .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the cascade reaction mentioned above provides a scalable and efficient route that could be adapted for larger-scale synthesis. The simplicity of the reaction conditions and the use of readily available starting materials make it a promising approach for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Furo[3,4-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-1,4-diones.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles and nucleophiles can be used under mild to moderate conditions.
Major Products:
Oxidation: this compound-1,4-diones.
Reduction: Reduced derivatives with modified electronic properties.
Substitution: Functionalized this compound derivatives with diverse applications.
Scientific Research Applications
Furo[3,4-C]pyridine has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential as a scaffold in drug discovery, particularly in the development of inhibitors for specific enzymes and receptors.
Industry: Utilized in the development of materials with unique electronic properties
Mechanism of Action
The mechanism of action of furo[3,4-C]pyridine largely depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. The presence of the furan and pyridine rings allows for hydrogen bonding and π-π interactions with the target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- Furo[2,3-b]pyridine
- Furo[2,3-c]pyridine
- Furo[3,2-c]pyridine
- Furo[3,2-b]pyridine
Comparison: Furo[3,4-C]pyridine is unique due to its specific ring fusion pattern, which imparts distinct electronic properties compared to other furopyridine isomers. This uniqueness makes it a valuable scaffold in drug discovery, offering different vectors for substituent interactions with target proteins .
Properties
IUPAC Name |
furo[3,4-c]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-8-3-7-5-9-4-6(1)7/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNDTTJOWNQBII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=COC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493719 | |
Record name | Furo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270-77-9 | |
Record name | Furo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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